6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Description
Properties
IUPAC Name |
6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h4,6,8-9,15H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDFKOCDPZVWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindole with methyl vinyl ketone in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to form the desired carbazole structure . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrocarbazole core and methoxy group render the compound susceptible to oxidation. Key findings include:
Quinone Formation
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Reaction : Oxidation of the tetrahydrocarbazole ring using cerium(IV) ammonium nitrate (CAN) yields quinone derivatives.
Example :This reaction is analogous to the synthesis of Murrayaquinone A from similar tetrahydrocarbazoles .
Aromatic Ring Oxidation
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The electron-donating methoxy group activates the aromatic ring for electrophilic attack.
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Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions may cleave the aromatic system, though no direct experimental data exists for this compound.
Reduction Reactions
The saturated cyclohexane ring can undergo further hydrogenation, while the methoxy group may participate in reductive demethylation:
Hydrogenation of the Tetrahydrocarbazole Core
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Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces the remaining double bonds in the tetrahydrocarbazole framework to yield decahydrocarbazole derivatives.
Product : 6-Methoxy-3-methyl-1,2,3,4,4a,9,9a,10-octahydrocarbazole .
Reductive Demethylation
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Reaction : The methoxy group can be cleaved using BBr₃ or HI to produce a phenolic derivative.
Example :
Electrophilic Aromatic Substitution
The carbazole aromatic system undergoes substitution at electron-rich positions:
Functionalization of the Methyl Group
The methyl group at position 3 can participate in free-radical or oxidation reactions:
Oxidation to Carboxylic Acid
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Reaction : Treatment with KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid.
Product : 3-Carboxy-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
Bromination
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Reaction : N-Bromosuccinimide (NBS) under radical conditions brominates the methyl group.
Product : 3-Bromomethyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
Heterocycle Functionalization
The nitrogen in the carbazole ring can undergo alkylation or acylation:
N-Alkylation
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Reaction : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives.
\text{6 Methoxy 3 methyl 2 3 4 9 tetrahydro 1H carbazole}\xrightarrow[\text{NaH DMF}]{\text{CH I}}\text{1 Methyl 6 methoxy 3 methyl 2 3 4 9 tetrahydro 1H carbazole}$$[10]
Example :
Acylation
-
Reaction : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.
Product : 1-Acetyl-6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Ring-Opening Reactions
Under extreme conditions, the tetrahydrocarbazole framework can undergo ring-opening:
Acid-Catalyzed Rearrangement
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Reaction : Concentrated HCl at reflux cleaves the tetrahydrocarbazole ring to form indole derivatives .
Comparative Reactivity Table
Scientific Research Applications
6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural similarity to natural products makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
Mechanism of Action
The mechanism by which 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological responses. The exact pathways involved can vary, but the compound’s ability to form stable complexes with its targets is a key factor in its activity .
Comparison with Similar Compounds
Antiviral Activity
- HCV NS5B Inhibition : The 2,3,4,9-tetrahydro-1H-carbazole scaffold shows moderate activity against HCV NS5B polymerase (IC₅₀ ~1–5 µM). However, cyclopenta[b]indole derivatives (e.g., compound 36) exhibit enhanced potency (IC₅₀ = 550 nM) due to improved π-π stacking with Phe345/Phe346 residues in the enzyme’s active site .
Anticancer Activity
Neuropharmacology
- Dopamine D3 Receptor Antagonism : Aromaticity in the carbazole ring is critical for binding. 2,3,4,9-Tetrahydro-1H-carbazole derivatives lacking full aromaticity showed reduced potency (Ki >1 µM) compared to fully aromatic carbazoles (Ki ~10 nM) .
Biological Activity
6-Methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (C14H17NO) is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities. This compound has garnered attention in pharmacology and organic chemistry due to its potential applications in drug development and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H17NO
- CAS Number : 13220-42-3
- Structural Features : The presence of methoxy and methyl groups influences its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may affect various pathways by:
- Interacting with enzymes that catalyze biochemical reactions.
- Binding to receptors , influencing signal transduction pathways.
- Modulating DNA interactions , which can lead to alterations in gene expression.
Anticancer Activity
Research indicates that compounds in the carbazole family exhibit significant anticancer properties. Specifically:
- In vitro studies have shown that this compound can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
- A study highlighted its effectiveness against various cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties:
- Studies have reported that it exhibits activity against a range of bacteria and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .
- The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways.
CRTH2 Receptor Antagonism
This compound has been identified as a potent antagonist of the CRTH2 receptor:
- This receptor plays a crucial role in mediating inflammatory responses. By inhibiting CRTH2 signaling, the compound may offer therapeutic benefits in treating conditions such as asthma and allergic inflammation .
Case Studies and Research Findings
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions using methoxyindole as a precursor. Industrial applications include:
Q & A
Q. What are the common synthetic routes for 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of hydrazone intermediates. For example, refluxing 2-(4-methoxyphenyl)hydrazono derivatives with acetic and hydrochloric acids (398–403 K, 2 h) yields the carbazole core . Alternative methods include using Lawesson’s reagent in pyridine (383 K, 6 h) for sulfur-containing derivatives . Reaction monitoring via TLC and purification via silica gel chromatography (petroleum ether/ethyl acetate) are standard . Yield optimization often involves adjusting stoichiometry, solvent polarity, and reflux duration.
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For example, studies reveal non-planar carbazole units with dihedral angles between benzene and pyrrole rings (e.g., 1.69° in 6-methoxy derivatives) . Cyclohexene rings adopt envelope conformations, and hydrogen-bonding patterns (e.g., C–H···O/N–H···S) are analyzed using SHELXL for refinement . ORTEP-III is used for graphical representation of thermal ellipsoids .
Q. Which spectroscopic and computational methods are used for characterization?
- NMR/IR : Assign methoxy (δ ~3.8 ppm in H NMR) and carbonyl (1680–1700 cm in IR) groups .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 216 for 6-methoxy derivatives) .
- Quantum chemical calculations : DFT (e.g., B3LYP/6-31G**) predicts vibrational frequencies and electronic properties, validated against experimental IR/NMR .
Advanced Research Questions
Q. What experimental challenges arise in optimizing multi-step syntheses of substituted carbazoles?
Competing side reactions (e.g., over-oxidation or dimerization) require precise control of stoichiometry and temperature. For example, using DMAP-based ionic liquids (0.2 equiv.) improves indole cyclization yields (89–91%) by stabilizing intermediates . Contradictions in reported yields (e.g., 67% vs. 72% for similar routes) may stem from solvent purity or crystallization efficiency .
Q. How are computational tools applied to study structure-activity relationships (SAR) or intermolecular interactions?
- Molecular docking : Evaluates binding to biological targets (e.g., VEGF or prion proteins) using AutoDock/Vina. For instance, carbazole derivatives show anti-angiogenic activity by disrupting hypoxia-induced VEGF expression .
- Hydrogen-bonding analysis : Graph set notation (e.g., R(10) motifs) identifies supramolecular assemblies in crystals, critical for designing co-crystals .
Q. How do crystallographic data resolve contradictions in molecular conformation?
Disordered atoms (e.g., in cyclohexene rings) are modeled with split occupancies (e.g., 0.86:0.14) . Conflicting dihedral angles (e.g., 0.71° vs. 1.69°) across studies highlight conformational flexibility, validated via variable-temperature XRD .
Q. What strategies validate biological activity in carbazole derivatives?
- In vitro assays : VEGF ELISA and CellTiter-Glo quantify inhibition (e.g., PTC-858 reduces VEGF production by >50% at 10 µM) .
- Anti-prion screening : Carbazoles with 9-substituents (e.g., bromo) show EC values <10 µM in TSE-infected cells .
Methodological Considerations
Q. How are hydrogen-bonding networks analyzed in crystal structures?
SHELXL refines H-atom positions from difference Fourier maps, while Mercury software visualizes interactions (e.g., N–H···S bonds with d(D–A) ~3.4 Å) . Etter’s graph set theory classifies motifs (e.g., chains, rings) to predict packing efficiency .
Q. What steps ensure reproducibility in multi-gram syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
